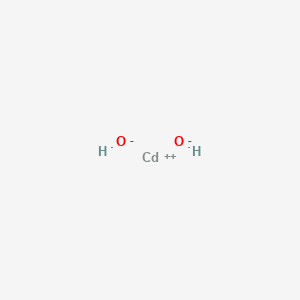
2-Ethylhexyl stearate
Übersicht
Beschreibung
2-Ethylhexyl stearate is an ester derived from the reaction between stearic acid and 2-ethylhexanol. It is a clear, colorless liquid with a faint odor and low viscosity. The chemical formula of this compound is C26H52O2, and it has a molecular weight of 396.69 g/mol . This compound is widely used in the cosmetic industry as an emollient and solvent due to its ability to soften and smooth the skin and hair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylhexyl stearate is synthesized through the esterification of stearic acid with 2-ethylhexanol. The reaction typically involves heating the mixture of stearic acid and 2-ethylhexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the ester product. The reaction mixture is then purified by distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts and ultrasound-assisted techniques to enhance the reaction efficiency and reduce the reaction time . For example, the esterification of stearic acid with 2-ethylhexanol can be catalyzed by immobilized enzymes such as Fermase CALB 10000 in the presence of ultrasound treatment. This method achieves high conversion rates and minimizes the reaction time compared to traditional mechanical stirring methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid and 2-ethylhexanol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, elevated temperatures.
Transesterification: Alcohols, acid or base catalysts, moderate temperatures.
Major Products Formed
Hydrolysis: Stearic acid and 2-ethylhexanol.
Transesterification: New esters and alcohols depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl stearate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and solvent in moisturizers, sunscreens, makeup, and hair conditioners.
Bio-lubricants: Utilized as a bio-lubricant in various cosmetic products due to its low toxicity and biodegradability.
Pharmaceuticals: Employed as a solvent and carrier for active pharmaceutical ingredients in topical formulations.
Industrial Applications: Used in the formulation of lubricants, plasticizers, and other industrial products.
Wirkmechanismus
2-Ethylhexyl stearate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin’s surface, helping to retain moisture and create a soft, smooth texture . The ester bond in this compound can be hydrolyzed by esterases in the skin, releasing stearic acid and 2-ethylhexanol, which further contribute to its moisturizing and conditioning effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl stearate is similar to other esters such as isopropyl myristate and cetyl ethylhexanoate, which are also used as emollients and solvents in cosmetic formulations . this compound is unique in its combination of low viscosity, high spreadability, and excellent skin compatibility .
List of Similar Compounds
- Isopropyl myristate
- Cetyl ethylhexanoate
- Caprylic capric triglyceride
- Isopropyl palmitate
This compound stands out due to its superior sensory properties and compatibility with a wide range of cosmetic ingredients .
Eigenschaften
IUPAC Name |
2-ethylhexyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJWPPVYCOPDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047178 | |
| Record name | 2-Ethylhexyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Octadecanoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22047-49-0 | |
| Record name | 2-Ethylhexyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22047-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl octadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG3PA2K3K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-ethoxyphenyl]-](/img/structure/B7823449.png)



